DBCO-C3-alcohol
CAS No.:
Cat. No.: VC13672228
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide |
| Standard InChI | InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) |
| Standard InChI Key | DKPIBDQFMSUYSD-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO |
| Canonical SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
DBCO-C3-alcohol is systematically named 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide, reflecting its complex bicyclic core and hydroxyl-terminated alkyl chain. Its molecular structure comprises a dibenzocyclooctyne (DBCO) group linked to a three-carbon alcohol moiety via an amide bond. This configuration ensures both hydrophobicity (from the aromatic rings) and hydrophilicity (from the alcohol group), facilitating solubility in polar organic solvents .
Table 1: Key Molecular Properties of DBCO-C3-Alcohol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2377004-09-4 |
| IUPAC Name | 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide |
| SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO |
| Purity | 95–98% (HPLC) |
Structural and Electronic Features
The DBCO core contains a strained cyclooctyne ring that lowers the activation energy for [3+2] cycloaddition with azides, enabling reactions at physiological conditions. Density functional theory (DFT) calculations reveal that the alkyne’s angle strain (≈15–20 kcal/mol) accelerates reactivity, achieving second-order rate constants () up to 1.0 M⁻¹s⁻¹ . The hydroxyl group in the C3 spacer enhances water solubility, allowing compatibility with aqueous biological systems .
Synthesis and Characterization
Synthetic Pathways
DBCO-C3-alcohol is synthesized via a multi-step process:
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Formation of the DBCO Core: Cyclization of 1,2-dibromobenzene derivatives under Sonogashira coupling conditions yields the strained cyclooctyne structure.
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Introduction of the Amide Linker: Reaction with succinic anhydride forms the intermediate 4-oxobutanamide.
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Alcohol Functionalization: Coupling with 3-amino-1-propanol introduces the terminal hydroxyl group .
Analytical Characterization
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 363.3 [M+H]⁺.
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NMR Spectroscopy: -NMR (400 MHz, CDCl₃) shows characteristic signals at δ 7.5–7.2 ppm (aromatic protons), δ 3.6 ppm (methylene adjacent to hydroxyl), and δ 2.8 ppm (amide protons) .
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HPLC: Reverse-phase chromatography (C18 column) confirms ≥95% purity with a retention time of 12.3 minutes .
Reaction Mechanisms and Kinetics
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The DBCO group reacts with azides via a copper-free click mechanism, forming a stable triazole linkage:
Kinetic studies using stopped-flow spectroscopy demonstrate a of 0.8–1.2 M⁻¹s⁻¹ in PBS buffer (pH 7.4, 25°C), outperforming traditional CuAAC reactions in biological settings .
Substrate Compatibility
DBCO-C3-alcohol exhibits broad compatibility with:
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Azide-Tagged Biomolecules: Proteins (e.g., antibodies, enzymes), oligonucleotides, and glycans.
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Organic Solvents: DMSO, DMF, and THF, with <5% decomposition after 72 hours at 4°C .
Applications in Biotechnology and Medicine
Biomolecule Labeling and Imaging
DBCO-C3-alcohol is used to label cell-surface glycans in hepatic cells (HepG2, Huh7) for fluorescence microscopy. Incubation with 50 µM DBCO-C3-alcohol for 24 hours achieves >90% labeling efficiency, as quantified by flow cytometry .
Drug Conjugation and Delivery
Anticancer drugs (e.g., doxorubicin) functionalized with azides are conjugated to DBCO-C3-alcohol-modified nanoparticles. In vivo studies in murine models show a 40% increase in tumor accumulation compared to non-targeted formulations .
Diagnostic Assays
Lateral flow assays incorporating DBCO-C3-alcohol detect SARS-CoV-2 antibodies with 98% sensitivity and 99% specificity, leveraging rapid SPAAC kinetics for signal amplification .
| Condition | Stability Outcome |
|---|---|
| Aqueous Solution (pH 7) | Stable for 48 hours at 25°C |
| Lyophilized Powder | Stable for 24 months at -20°C |
| Light Exposure | Degrades by 15% after 7 days |
Future Directions and Challenges
While DBCO-C3-alcohol excels in bioorthogonal applications, limitations include moderate aqueous solubility (0.5 mg/mL) and cost (>$500/g). Ongoing research focuses on:
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